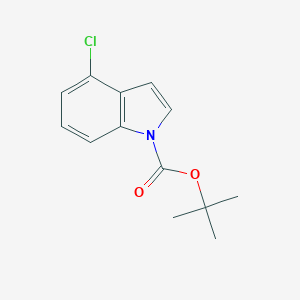

1-BOC-4-Chloroindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYOMIGRAXEOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464797 | |

| Record name | 1-BOC-4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-46-4 | |

| Record name | 1-BOC-4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-BOC-4-chloroindole from 4-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-BOC-4-chloroindole from 4-chloroindole. The described methodology is based on established principles of N-protection of indoles and related heterocyclic compounds. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations to aid in the practical application of this important synthetic transformation.

Introduction

4-Chloroindole is a valuable starting material in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protection of the indole nitrogen is a crucial step in many synthetic routes to prevent unwanted side reactions and to modulate the reactivity of the indole ring. The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines and indole nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This guide details a standard and reliable procedure for the N-BOC protection of 4-chloroindole.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the reaction of 4-chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base is essential to deprotonate the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Overall Reaction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound. The protocol is based on analogous and well-established methods for the N-BOC protection of indoles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Chloroindole | Reagent Grade, ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific |

| Saturated aq. NH₄Cl | ||

| Saturated aq. NaCl (Brine) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Silica gel for column chromatography | 60 Å, 230-400 mesh |

Procedure:

-

To a solution of 4-chloroindole (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Di-tert-butyl dicarbonate (1.2 eq) is then added to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Data Presentation

Stoichiometry and Reagent Quantities (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-Chloroindole | 151.59 | 10.0 | 1.0 | 1.52 g |

| Di-tert-butyl dicarbonate | 218.25 | 12.0 | 1.2 | 2.62 g |

| 4-(Dimethylamino)pyridine | 122.17 | 1.0 | 0.1 | 122 mg |

| Acetonitrile | 41.05 | - | - | 50 mL |

Expected Yield and Physical Properties

| Product | Formula | Molar Mass ( g/mol ) | Typical Yield | Physical Appearance |

| This compound | C₁₃H₁₄ClNO₂ | 251.71 | 85-95% | White to off-white solid |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.00 (m, 1H, Ar-H)

-

δ 7.60-7.50 (m, 1H, Ar-H)

-

δ 7.30-7.15 (m, 2H, Ar-H)

-

δ 6.60-6.50 (m, 1H, Ar-H)

-

δ 1.65 (s, 9H, C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

-

δ 149.5 (C=O)

-

δ 135.0 (Ar-C)

-

δ 130.0 (Ar-C)

-

δ 127.0 (Ar-C)

-

δ 123.0 (Ar-CH)

-

δ 122.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 105.0 (Ar-CH)

-

δ 84.0 (C(CH₃)₃)

-

δ 28.2 (C(CH₃)₃)

Mass Spectrometry (ESI+):

-

m/z: 252.07 [M+H]⁺, 274.05 [M+Na]⁺

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

4-Chloroindole: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation. May cause respiratory irritation.

-

4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 4-chloroindole is a straightforward and high-yielding reaction that employs standard laboratory techniques. The use of di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP provides an efficient method for the protection of the indole nitrogen. This protected intermediate is a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. The provided protocol and data serve as a comprehensive guide for researchers and professionals in the execution of this valuable synthetic transformation.

An In-depth Technical Guide to the Chemical Properties and Stability of 1-BOC-4-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 1-BOC-4-chloroindole (tert-butyl 4-chloro-1H-indole-1-carboxylate), a key building block in medicinal chemistry and drug development. This document collates available data and provides detailed theoretical and practical guidance for its handling, analysis, and stability assessment.

Chemical and Physical Properties

This compound, with the CAS number 129822-46-4, is a derivative of indole protected at the nitrogen atom with a tert-butoxycarbonyl (BOC) group. This protection enhances its solubility in organic solvents and modifies the reactivity of the indole ring, making it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 4-chloro-1H-indole-1-carboxylate | --- |

| CAS Number | 129822-46-4 | --- |

| Molecular Formula | C₁₃H₁₄ClNO₂ | --- |

| Molecular Weight | 251.71 g/mol | --- |

| Appearance | Light yellow to yellow liquid or solid | [1] |

| Melting Point | Not available (Expected to be a low-melting solid) | Inferred from similar compounds |

| Boiling Point | > 200 °C (Decomposition may occur) | Estimated |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | Inferred from structural properties |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Spectral Characterization Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from similar compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: • ~1.6 (s, 9H): Protons of the tert-butyl group.• ~6.6-6.7 (d, 1H): H3 proton of the indole ring.• ~7.1-7.3 (m, 2H): H5 and H6 protons of the indole ring.• ~7.5-7.6 (d, 1H): H2 proton of the indole ring.• ~8.0-8.1 (d, 1H): H7 proton of the indole ring. |

| ¹³C NMR | δ (ppm) in CDCl₃: • ~28.0: Methyl carbons of the tert-butyl group.• ~84.0: Quaternary carbon of the tert-butyl group.• ~105-135: Carbons of the indole ring.• ~149.0: Carbonyl carbon of the BOC group. |

| FT-IR | ν (cm⁻¹): • ~2980-2930: C-H stretching of the tert-butyl group.• ~1735: C=O stretching of the carbamate.• ~1450, 1370: C-H bending of the tert-butyl group.• ~1250, 1150: C-O stretching of the carbamate.• ~750-800: C-Cl stretching. |

| Mass Spectrometry | m/z: • 251/253 [M]⁺: Molecular ion peak with isotopic pattern for chlorine.• 195/197 [M-C₄H₈]⁺: Loss of isobutylene.• 151/153 [M-BOC]⁺: Loss of the BOC group.• 57 [C₄H₉]⁺: tert-butyl cation (often the base peak). |

Chemical Stability and Reactivity

The stability of this compound is primarily dictated by the N-BOC protecting group and the chloro-substituted indole core.

-

Acidic Conditions: The N-BOC group is highly susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield 4-chloroindole. The reaction proceeds via the formation of a stable tert-butyl cation.

-

Basic Conditions: The compound is generally stable under basic conditions. The BOC group is resistant to hydrolysis by common bases like sodium hydroxide or potassium carbonate.

-

Oxidative Conditions: Indole rings can be susceptible to oxidation. Strong oxidizing agents may lead to the formation of various oxidized byproducts.

-

Thermal Stress: The N-BOC group can be removed under thermolytic conditions, often at temperatures above 150°C.

-

Photostability: Indole derivatives can be sensitive to light, potentially leading to dimerization or degradation. It is recommended to store the compound protected from light.

-

Reactivity: The chloro-substituted aromatic ring and the indole core can participate in various chemical reactions. The BOC group deactivates the indole nitrogen, influencing the regioselectivity of electrophilic substitution reactions. The chlorine atom can be displaced or participate in cross-coupling reactions under appropriate catalytic conditions.

Experimental Protocols

Proposed Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To generate potential degradation products and evaluate the degradation pathways of this compound.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Deionized water

-

HPLC system with UV detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

-

Repeat the experiment with 1 N HCl if no significant degradation is observed.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute the final solution with the mobile phase for HPLC analysis.

-

Repeat the experiment with 1 N NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute the final solution with the mobile phase for HPLC analysis.

-

Repeat the experiment with 30% H₂O₂ if necessary.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in an oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.

-

Also, expose a solution of the compound (1 mg/mL in methanol) to 80°C for 48 hours and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours).

-

Keep a control sample wrapped in aluminum foil at the same temperature.

-

Analyze both the exposed and control samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 4.2).

-

Determine the percentage of degradation and the relative retention times of any degradation products.

-

Caption: Workflow for Forced Degradation Studies.

Proposed Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative analytical method capable of separating this compound from its potential process impurities and degradation products.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50) |

Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is achieved through forced degradation studies and analysis of placebo samples if applicable.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Caption: Logical Flow for HPLC Method Development.

Conclusion

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its use in multi-step syntheses and drug development. The N-BOC group provides stability under basic conditions but is readily cleaved by acids or high temperatures. The indole core itself is susceptible to oxidation and photolytic degradation. This guide provides a framework for the characterization and stability assessment of this compound, including proposed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method. Researchers and drug development professionals should use this information to ensure the quality and integrity of this compound throughout its lifecycle.

References

Spectroscopic Data of 1-BOC-4-chloroindole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-tert-butoxycarbonyl-4-chloroindole (1-BOC-4-chloroindole), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies used for its acquisition.

Overview of this compound

This compound is a protected form of 4-chloroindole, where the indole nitrogen is functionalized with a tert-butoxycarbonyl (BOC) group. This protection strategy is common in multi-step syntheses to prevent unwanted reactions at the nitrogen atom, allowing for selective modifications at other positions of the indole ring. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this intermediate.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The data presented here includes ¹H NMR and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.17 | d | 8.3 | 1H | H-7 |

| 7.56 | d | 3.7 | 1H | H-2 |

| 7.27 | dd | 8.3, 0.7 | 1H | H-6 |

| 7.22 | t | 8.0 | 1H | H-5 |

| 6.64 | dd | 3.7, 0.7 | 1H | H-3 |

| 1.68 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C=O (BOC) |

| 136.2 | C-7a |

| 130.4 | C-4 |

| 127.3 | C-3a |

| 126.8 | C-2 |

| 122.8 | C-6 |

| 120.3 | C-5 |

| 113.8 | C-7 |

| 105.8 | C-3 |

| 84.1 | C (CH₃)₃ |

| 28.3 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Medium | C-H stretch (alkyl) |

| 1735 | Strong | C=O stretch (carbamate) |

| 1458 | Strong | C=C stretch (aromatic) |

| 1369 | Strong | C-H bend (tert-butyl) |

| 1255 | Strong | C-N stretch |

| 1157 | Strong | C-O stretch |

| 785 | Strong | C-Cl stretch |

| 745 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z (calculated) | m/z (found) | Assignment |

| HRMS | ESI | 252.0731 | 252.0735 | [M+H]⁺ |

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The general procedures are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] For ¹H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets), coupling constant (in Hertz), and integration.[2] For ¹³C NMR, spectra were recorded with complete proton decoupling.

IR Spectroscopy

Infrared spectra were recorded on an FTIR spectrometer.[2] Data can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).[3][4] The spectra are typically recorded in the range of 4000-650 cm⁻¹.[3] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[2] Samples were introduced via infusion or liquid chromatography. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In-Depth Technical Guide: Characterization of CAS Number 129822-46-4 (tert-Butyl 4-chloro-1H-indole-1-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound with CAS number 129822-46-4, chemically identified as tert-butyl 4-chloro-1H-indole-1-carboxylate , also known as N-(Boc)-4-chloroindole. This molecule is a key synthetic intermediate, particularly in the preparation of substituted indoles for pharmaceutical and materials science research. The presence of the chloro-substituent on the indole ring and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for various chemical transformations. This guide will cover its physicochemical properties, spectral data, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₄ClNO₂ | |

| Molecular Weight | 251.71 g/mol | |

| Appearance | White to off-white or pale yellow solid | Based on related N-Boc-indoles. |

| Melting Point | 100-105 °C | Estimated based on tert-butyl (4-chlorophenyl)carbamate (m.p. 102-103 °C).[1] |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone). Insoluble in water. | Typical for N-Boc protected compounds. |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light and moisture. | Recommended for stability of the Boc group and to prevent degradation. |

Spectral Data

Detailed experimental spectra for tert-butyl 4-chloro-1H-indole-1-carboxylate are not widely published. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 7.8 - 8.0 | d | 1H | H-7 | J ≈ 8.0 Hz |

| ~ 7.4 - 7.6 | d | 1H | H-5 | J ≈ 8.0 Hz |

| ~ 7.2 - 7.3 | t | 1H | H-6 | J ≈ 8.0 Hz |

| ~ 7.1 - 7.2 | d | 1H | H-2 | J ≈ 3.5 Hz |

| ~ 6.5 - 6.6 | d | 1H | H-3 | J ≈ 3.5 Hz |

| 1.65 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149 - 151 | Carbonyl C=O (Boc) |

| ~ 135 - 137 | C-7a |

| ~ 128 - 130 | C-3a |

| ~ 125 - 127 | C-4 |

| ~ 124 - 126 | C-2 |

| ~ 122 - 124 | C-6 |

| ~ 118 - 120 | C-5 |

| ~ 114 - 116 | C-7 |

| ~ 105 - 107 | C-3 |

| ~ 83 - 85 | Quaternary C (Boc) |

| ~ 28 | Methyl C (Boc) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2930 | Medium-Strong | C-H stretch (aliphatic, Boc group) |

| ~ 1730 - 1710 | Strong | C=O stretch (carbamate) |

| ~ 1470 - 1450 | Medium | C-H bend (aliphatic, Boc group) |

| ~ 1370, 1390 | Medium | C-H bend (gem-dimethyl, Boc group) |

| ~ 1250 - 1220 | Strong | C-N stretch (carbamate) |

| ~ 1160 - 1140 | Strong | C-O stretch (carbamate) |

| ~ 800 - 750 | Strong | C-Cl stretch |

| ~ 750 - 730 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

The predicted fragmentation pattern under electron ionization (EI) would show the following key ions:

| m/z | Ion | Fragmentation Pathway |

| 251/253 | [M]⁺ | Molecular ion (with isotopic pattern for Cl) |

| 195/197 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 151/153 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |

Synthesis

Tert-butyl 4-chloro-1H-indole-1-carboxylate is typically synthesized by the N-Boc protection of 4-chloroindole.

Experimental Protocol: N-Boc Protection of 4-Chloroindole

Materials:

-

4-Chloroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-chloroindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).

-

Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford tert-butyl 4-chloro-1H-indole-1-carboxylate as a solid.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of tert-butyl 4-chloro-1H-indole-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for analyzing the purity of the compound.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in acetonitrile or methanol. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity and confirm the molecular weight of the compound, although its relatively high boiling point might require high temperatures.

| Parameter | Recommended Conditions |

| Column | Capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 300 °C at 15 °C/min, hold for 10 min. |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (EI mode) |

Biological Activity and Applications

As of the current literature, there is no specific reported biological activity for tert-butyl 4-chloro-1H-indole-1-carboxylate itself. Its primary application is as a synthetic intermediate . The Boc-protected nitrogen allows for selective reactions at other positions of the indole ring, and the chloro-substituent can be a site for cross-coupling reactions or can influence the electronic properties of the final molecule. It has been used in the synthesis of 3-nitroindoles, which are important precursors for various biologically active compounds.[2][3]

The general workflow for its use in synthesis is depicted below.

Conclusion

Tert-butyl 4-chloro-1H-indole-1-carboxylate (CAS 129822-46-4) is a valuable synthetic building block in organic and medicinal chemistry. While specific experimental data for this compound is limited, its physicochemical and spectral properties can be reliably predicted based on its structure and comparison with related compounds. The provided synthesis and analytical methods offer a solid foundation for its preparation and characterization in a laboratory setting. Its utility as a precursor for more complex, biologically active molecules underscores its importance for researchers in drug discovery and development. Further studies are warranted to explore any intrinsic biological activities of this compound.

References

An In-Depth Technical Guide to the Physical Properties and Solubility of 1-BOC-4-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and solubility characteristics of 1-BOC-4-chloroindole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of these key parameters.

Core Physical Properties

This compound, systematically named tert-butyl 4-chloro-1H-indole-1-carboxylate, possesses the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol .[1] While specific experimental values for melting point, boiling point, and density are not readily found in the surveyed literature, the following table summarizes the available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₂ | Supplier Data[1] |

| Molecular Weight | 251.71 g/mol | Supplier Data[1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings, including reaction chemistry and biological assays. Based on its chemical structure, a qualitative prediction of its solubility in common laboratory solvents can be made. The presence of the bulky, nonpolar tert-butoxycarbonyl (BOC) protecting group and the chlorinated benzene ring suggests good solubility in many organic solvents. Conversely, the lack of highly polar functional groups capable of hydrogen bonding with water suggests poor aqueous solubility.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | Nonpolar, aprotic solvent. |

| Chloroform | Soluble | Nonpolar, aprotic solvent. |

| Tetrahydrofuran (THF) | Soluble | Moderately polar, aprotic ether. |

| Ethyl Acetate | Soluble | Moderately polar, aprotic ester. |

| Acetone | Soluble | Polar, aprotic ketone. |

| Acetonitrile | Soluble | Polar, aprotic solvent. |

| Methanol | Soluble | Polar, protic solvent. |

| Ethanol | Soluble | Polar, protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar, aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Highly polar, aprotic solvent. |

| Water | Insoluble to sparingly soluble | The molecule is largely nonpolar. |

| Hexanes/Heptanes | Sparingly soluble to insoluble | Highly nonpolar solvents. |

Experimental Protocols

To empower researchers to determine the precise physical and solubility properties of this compound, the following detailed experimental protocols are provided.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid state.

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the packed sample height is 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (initially rapid, then slow to 1-2 °C per minute near the expected melting point).

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

References

reactivity of the chloro group in 1-BOC-4-chloroindole

An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-BOC-4-chloroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials. Functionalization of the indole core allows for the fine-tuning of molecular properties, and the C4 position is of particular strategic importance for accessing novel chemical space. This compound serves as a key intermediate for this purpose. The tert-butyloxycarbonyl (BOC) group protects the indole nitrogen, enhancing stability and solubility, while the C4-chloro substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation.

However, the chloro group, particularly on an electron-rich aromatic system like indole, presents a significant reactivity challenge. Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts due to the strength of the C-Cl bond.[1][2][3] Consequently, the successful functionalization of this compound requires carefully optimized conditions, typically involving specialized catalyst systems with bulky, electron-rich ligands that can facilitate the challenging oxidative addition step.[1]

This technical guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions used to functionalize the C4 position of this compound. While specific literature examples for this exact substrate are limited, this guide outlines the key reaction mechanisms, provides representative experimental conditions derived from closely related and analogous substrates, and offers detailed, illustrative protocols to serve as a starting point for methodology development.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an organohalide and a boronic acid or ester.[4] For an unreactive substrate like this compound, catalyst selection is critical. Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve reasonable yields.

Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Representative Conditions for Analogous Aryl Halides

The following table summarizes conditions effective for the Suzuki-Miyaura coupling of challenging N-protected haloindoles and related chloro-heterocycles. These serve as a strong starting point for optimizing the reaction of this compound.

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Carbamate-4-bromoindole[5] | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2,4,7-Trichloroquinazoline[6] | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | 4 | 88 |

| 3 | 4-Chloroanisole[7] | Phenylboronic acid | [Pd₂(dba)₃] / Calixarenylphosphine | Cs₂CO₃ | Toluene | 110 | 16 | >98 |

Illustrative Experimental Protocol

This protocol is adapted from procedures for challenging aryl chlorides and serves as a model. Optimization of catalyst, ligand, base, and temperature is recommended.

To a dry Schlenk tube is added this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a suitable ligand such as SPhos (0.04 equiv) are added under a positive pressure of argon. Anhydrous, degassed toluene (to make a 0.2 M solution) and water (10% v/v of toluene) are added via syringe. The reaction vessel is sealed, and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8] This reaction is invaluable for synthesizing anilines and N-heterocycles, which are prevalent in pharmaceuticals.[8] As with Suzuki coupling, the low reactivity of the C-Cl bond in this compound necessitates the use of advanced catalyst systems, often featuring highly specialized biarylphosphine ligands.

Catalytic Cycle

The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination of the N-aryl product.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data: Representative Conditions for Analogous Aryl Halides

The conditions below have proven effective for the C-N coupling of challenging halo-heterocycles, providing a blueprint for the amination of this compound.

| Entry | Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Ethyl-4-bromo-7-azaindole[9] | Benzylamine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92 |

| 2 | N-Ethyl-4-bromo-7-azaindole[9] | Morpholine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |

| 3 | N-Benzyl-4-bromo-7-azaindole[9] | Boc-piperazine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 88 |

Illustrative Experimental Protocol

This protocol is based on modern methods for C-N coupling of unreactive substrates. All operations should be performed under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.

A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 equiv) and the desired amine (1.2 equiv) are added, followed by anhydrous, degassed toluene (to make a 0.1 M solution). The tube is sealed, and the mixture is heated in an oil bath at 100 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-arylated product.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is typically co-catalyzed by palladium and a copper(I) salt. For aryl chlorides, higher temperatures and more robust catalyst systems are generally necessary. The resulting 4-alkynylindoles are versatile intermediates for further transformations.

Catalytic Cycle

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. The copper cycle involves the formation of this key copper-acetylide intermediate from the terminal alkyne, facilitated by a base. Reductive elimination from the palladium center furnishes the final product.

Caption: Interconnected catalytic cycles for the Sonogashira cross-coupling reaction.

Illustrative Experimental Protocol

This protocol is a general model for Sonogashira couplings of aryl chlorides. Anhydrous and anaerobic conditions are crucial for success.

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv) are combined. Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv). The terminal alkyne (1.2 equiv) is then added via syringe. The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the mixture is diluted with diethyl ether and filtered through Celite to remove salts. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Heck Reaction: C-C Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. The reaction typically requires a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction make it a valuable tool, although harsher conditions may be needed for unreactive aryl chlorides.

Catalytic Cycle

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene (carbopalladation). The final steps are a β-hydride elimination to form the alkene product and reductive elimination of HX with the base to regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Illustrative Experimental Protocol

This protocol is a general model for Heck reactions. High temperatures and phosphine-free conditions or the use of specific ligands for aryl chlorides may be necessary.

To a pressure tube is added this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a base such as triethylamine (Et₃N, 2.5 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv), and optionally a ligand (e.g., P(o-tol)₃, 0.1 equiv). The alkene (e.g., butyl acrylate, 1.5 equiv) and a polar aprotic solvent like DMF or NMP are added. The vessel is sealed, and the reaction is heated to 120-140 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the coupled product.

Conclusion

The functionalization of the C4 position of this compound is a challenging yet highly rewarding endeavor for accessing novel, substituted indole derivatives. The inherent low reactivity of the C-Cl bond necessitates a departure from standard cross-coupling conditions. Success hinges on the strategic selection of advanced palladium catalyst systems, typically featuring bulky, electron-donating ligands that promote the critical oxidative addition step. While direct literature precedents for this specific substrate are not abundant, the principles and illustrative protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a robust framework for researchers to develop effective synthetic methodologies. Further optimization of catalysts, ligands, bases, and reaction conditions will be paramount in unlocking the full synthetic potential of this versatile building block.

References

- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 9. Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-BOC-4-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 1-BOC-4-chloroindole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the regioselectivity, reaction mechanisms, and experimental protocols for various EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Core Concepts: Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety of the indole is more reactive than the benzene ring. Electrophilic substitution on unsubstituted indole overwhelmingly occurs at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate (arenium ion) where the aromaticity of the benzene ring is preserved.

The reactivity and regioselectivity of EAS on this compound are modulated by the electronic and steric effects of the N-BOC (tert-butoxycarbonyl) and the C4-chloro substituents.

-

N-BOC Group: The tert-butoxycarbonyl group is a bulky protecting group. While the carbonyl group is electron-withdrawing by induction, the lone pair of electrons on the nitrogen atom can participate in resonance, potentially donating electron density to the indole ring. In the context of electrophilic aromatic substitution, the N-BOC group is generally considered to be activating and, in many cases, directs electrophiles to the C3 position.

-

C4-Chloro Group: The chlorine atom at the C4 position is an electron-withdrawing group due to its inductive effect, which deactivates the benzene ring towards electrophilic attack. Halogens are typically ortho, para-directors in benzene systems due to the stabilizing effect of their lone pairs on the arenium ion intermediate. In the case of 4-chloroindole, this deactivating effect is expected to be more pronounced on the benzene ring (C5, C6, C7) than on the more reactive pyrrole ring.

The interplay of these two substituents dictates that electrophilic attack will preferentially occur at the most nucleophilic position of the pyrrole ring, which is the C3 position. The electron-withdrawing effect of the chloro group at C4 may somewhat reduce the overall reactivity of the indole system compared to an unsubstituted N-BOC-indole, but C3 remains the most favorable site for substitution.

Electrophilic Aromatic Substitution Reactions

This section details the specific conditions and outcomes for key electrophilic aromatic substitution reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the indole ring, a versatile functional group that can be further transformed. For this compound, nitration has been shown to proceed with high regioselectivity at the C3 position.

Quantitative Data: Nitration

| Electrophile Source | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Trifluoroacetyl nitrate | NMe₄NO₃, (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-BOC-4-chloro-3-nitroindole | > N-BOC-4-bromoindole yield | [1][2][3] |

Experimental Protocol: Nitration of this compound [1][2][3]

To a solution of this compound (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL), trifluoroacetic anhydride (2 equivalents) is added at 0-5 °C. The reaction mixture is stirred at this temperature for 4 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 1-BOC-4-chloro-3-nitroindole.

Reaction Mechanism: Nitration

The nitration of this compound proceeds through the formation of an electrophilic nitrating agent, such as the nitronium ion (NO₂⁺) or a related species like trifluoroacetyl nitrate, which is then attacked by the electron-rich C3 position of the indole ring.

Caption: Mechanism of nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the indole nucleus. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for this purpose. For this compound, halogenation is expected to occur selectively at the C3 position.

Quantitative Data: Halogenation (Representative)

| Halogen | Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Chloro | N-Chlorosuccinimide (NCS) | CH₂Cl₂ or CH₃CN | Room Temperature | 1-BOC-4-chloro-3-chloroindole | 80-95 |

| Bromo | N-Bromosuccinimide (NBS) | THF or CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-bromoindole | 85-98 |

| Iodo | N-Iodosuccinimide (NIS) | CH₃CN or DMF | Room Temperature | 1-BOC-4-chloro-3-iodoindole | 85-95 |

Experimental Protocol: General C3-Halogenation

To a solution of this compound in an appropriate solvent (e.g., acetonitrile for iodination), the N-halosuccinimide (1.0-1.2 equivalents) is added portion-wise at the specified temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with a reducing agent if necessary (e.g., sodium thiosulfate for iodination), and the product is extracted with an organic solvent.

Reaction Mechanism: Halogenation

The N-halosuccinimide acts as a source of an electrophilic halogen, which is attacked by the C3 position of the indole.

Caption: General mechanism for C3-halogenation.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) at the C3 position of the indole ring. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Quantitative Data: Friedel-Crafts Acylation (Representative)

Specific quantitative data for this compound is limited. The table below provides representative conditions for the C3-acylation of N-protected indoles.

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Acetyl chloride | AlCl₃ | CH₂Cl₂ or CS₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-acetylindole | 70-90 |

| Acetic anhydride | AlCl₃ or ZnCl₂ | CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-acetylindole | 60-85 |

Experimental Protocol: General Friedel-Crafts Acylation [4][5][6]

To a cooled solution of the Lewis acid (1.1-1.5 equivalents) in an anhydrous solvent, the acyl chloride or anhydride (1.1 equivalents) is added dropwise. The mixture is stirred, and then a solution of this compound (1 equivalent) in the same solvent is added slowly. The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The product is extracted with an organic solvent.

Reaction Mechanism: Friedel-Crafts Acylation

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the indole.

Caption: Friedel-Crafts acylation mechanism.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO).[1][7][8]

Quantitative Data: Vilsmeier-Haack Formylation (Representative)

While a specific protocol for this compound is not detailed in the searched literature, the following provides typical conditions for the formylation of indoles.

| Reagents | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| POCl₃, DMF | DMF or CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-formylindole | 70-90 |

Experimental Protocol: General Vilsmeier-Haack Formylation [1][7][8]

To a cooled solution of DMF, POCl₃ (1.1-1.5 equivalents) is added dropwise to form the Vilsmeier reagent. A solution of this compound (1 equivalent) in DMF is then added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete. The reaction is then quenched by pouring it into ice-water and basifying with an aqueous base (e.g., NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is attacked by the C3 position of the indole. The resulting iminium salt is subsequently hydrolyzed to the aldehyde.

Caption: Vilsmeier-Haack formylation mechanism.

Summary and Outlook

Electrophilic aromatic substitution on this compound is a viable strategy for the functionalization of this heterocyclic scaffold. The combined electronic and steric effects of the N-BOC and C4-chloro substituents direct electrophilic attack to the C3 position of the indole ring. While specific experimental protocols and quantitative data are most readily available for nitration, the general methodologies for halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation on similar indole systems provide a strong basis for the development of synthetic routes to a variety of C3-substituted 1-BOC-4-chloroindoles. These derivatives are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for each class of electrophilic substitution will be beneficial for maximizing yields and ensuring high regioselectivity.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. aml.iaamonline.org [aml.iaamonline.org]

The Strategic Role of the BOC Protecting Group on Chloroindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, offering a robust yet readily cleavable shield for amine functionalities. Its application to the chloroindole scaffold is of particular significance in the synthesis of complex heterocyclic compounds, including numerous active pharmaceutical ingredients (APIs). The presence and position of the chlorine atom on the indole ring, combined with the electronic and steric influence of the BOC group, dictate the reactivity and synthetic utility of these valuable intermediates. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of BOC-protected chloroindoles in drug development, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Principles: Protection and Deprotection of Chloroindoles

The primary role of the BOC group on the chloroindole nitrogen is to decrease its nucleophilicity and acidity, thereby preventing unwanted side reactions during subsequent synthetic transformations. This protection is crucial for directing reactions to other positions on the indole ring and for enabling the use of strong bases or nucleophiles that would otherwise react with the N-H bond.

Synthesis of N-BOC-Chloroindoles

The protection of chloroindoles is typically achieved by reacting the parent chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. Common bases include 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), and sodium hydride (NaH).

Data Presentation: Synthesis of N-BOC-Chloroindoles

| Chloroindole Isomer | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 12 | Room Temp. | >95 |

| 5-Chloroindole | NaH | THF | 1 | 0 to Room Temp. | 98 |

| 6-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 16 | Room Temp. | 92 |

| 7-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 12 | Room Temp. | >95 |

Deprotection of N-BOC-Chloroindoles

The removal of the BOC group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently used reagents. Alternative methods, such as using fluorinated alcohols at elevated temperatures, offer milder conditions for sensitive substrates.[1]

Data Presentation: Deprotection of N-BOC-Chloroindoles

| N-BOC-Chloroindole Isomer | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1-(tert-Butoxycarbonyl)-5-chloroindole | 2,2,2-Trifluoroethanol (TFE) | - | 1 h | 150 (Microwave) | 98 | [1] |

| General N-Boc Amine | TFA (20-50%) | DCM | 1-4 h | Room Temp. | High | [2] |

| General N-Boc Amine | 4M HCl | Dioxane | 0.5-2 h | Room Temp. | High | [1] |

Experimental Protocols

Protocol 1: General Procedure for BOC Protection of Chloroindoles

-

Dissolution: Dissolve the respective chloroindole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add the appropriate base. For DMAP/Et₃N, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). For NaH, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water (if NaH was used) or wash the organic layer with 1M HCl (for DMAP/Et₃N). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Acid-Catalyzed BOC Deprotection

-

Dissolution: Dissolve the N-BOC-chloroindole (1.0 eq) in a suitable solvent like DCM or dioxane.

-

Acid Addition: Add the acidic reagent. For TFA, a solution of 20-50% TFA in DCM is common. For HCl, a 4M solution in dioxane is frequently used.

-

Reaction: Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting residue, the amine salt, can be used directly or neutralized.

-

Neutralization (Optional): Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Dry the organic layer, filter, and concentrate to obtain the free chloroindole.

The Role of the BOC Group in Directing Reactivity

The BOC group significantly alters the electronic properties of the indole ring. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution. However, its steric bulk plays a crucial role in directing metallation reactions.

Lithiation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of N-BOC-indoles, the BOC group can direct lithiation to the C2 or C7 position, depending on the reaction conditions and the presence of other substituents. For instance, the lithiation of N-Boc-7-chloroindoline with sec-butyllithium in the presence of (-)-sparteine provides a route to enantiomerically enriched 2-substituted products.

Application in Drug Synthesis: The Case of Veliparib

N-BOC-protected chloroindoles are valuable intermediates in the synthesis of various pharmaceutical agents. A notable example is the PARP inhibitor Veliparib. While the publicly available synthetic routes for Veliparib may not explicitly detail the use of a chloroindole, the core benzimidazole structure of Veliparib is often synthesized from precursors that can be derived from functionalized anilines, which in turn can be prepared from chloroindoles. The strategic use of a BOC-protected chloroindole would allow for selective functionalization of the indole core before its conversion to the benzimidazole scaffold.

Spectroscopic Data of N-BOC-Chloroindoles

The characterization of N-BOC-protected chloroindoles relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR. The chemical shifts are influenced by the position of the chlorine atom and the presence of the BOC group.

Data Presentation: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Isomer | Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-BOC-5-Chloroindole | H-2 | ~7.5 | ~125 |

| H-3 | ~6.5 | ~102 | |

| H-4 | ~7.6 | ~112 | |

| H-6 | ~7.1 | ~122 | |

| H-7 | ~7.2 | ~120 | |

| C=O (Boc) | - | ~150 | |

| C(CH₃)₃ (Boc) | ~1.7 | ~84 | |

| C(CH₃)₃ (Boc) | - | ~28 | |

| N-BOC-6-Chloroindole | H-2 | ~7.5 | ~124 |

| H-3 | ~6.5 | ~107 | |

| H-4 | ~7.5 | ~121 | |

| H-5 | ~7.1 | ~121 | |

| H-7 | ~7.5 | ~112 | |

| C=O (Boc) | - | ~150 | |

| C(CH₃)₃ (Boc) | ~1.7 | ~84 | |

| C(CH₃)₃ (Boc) | - | ~28 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is an approximation based on typical values for substituted indoles.[3][4]

Conclusion

The BOC protecting group plays a multifaceted and strategic role in the chemistry of chloroindoles. It not only serves as a robust shield for the indole nitrogen, enabling a wide range of synthetic transformations, but also acts as a powerful directing group for regioselective functionalization. A thorough understanding of the principles of BOC protection and deprotection, coupled with access to detailed experimental protocols and spectroscopic data, is essential for leveraging the full potential of N-BOC-chloroindoles as versatile building blocks in the synthesis of complex molecules and the development of novel therapeutics. The strategic manipulation of this protecting group allows chemists to unlock synthetic pathways that would otherwise be inaccessible, underscoring its indispensable role in modern drug discovery.

References

A Preliminary Investigation of 1-BOC-4-chloroindole in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic utility of 1-BOC-4-chloroindole as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro-substituent at the 4-position of the indole scaffold, combined with the protective tert-butyloxycarbonyl (BOC) group on the nitrogen, allows for selective functionalization, paving the way for the synthesis of a diverse array of complex molecules relevant to pharmaceutical and materials science research. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows and mechanistic pathways.

Introduction to the Reactivity of this compound

This compound is a valuable starting material for the introduction of various functionalities at the C4 position of the indole ring system. The electron-rich nature of the indole core, modulated by the BOC protecting group, influences the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This guide will explore its application in four major classes of these transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2][3]

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The chloro-substituent at the 4-position of 1-BOC-indole serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-BOC-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction allows for the synthesis of 4-aryl-1-BOC-indoles, which are prevalent motifs in many biologically active compounds.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) in a suitable solvent such as a mixture of dioxane and water (e.g., 4:1 v/v), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | 78 |

Logical Relationship Diagram:

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-BOC-indoles

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][7][8] This reaction provides a direct route to 4-amino-1-BOC-indoles, which are important intermediates in medicinal chemistry.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv). A dry, degassed solvent such as toluene or dioxane is added, and the vessel is sealed. The reaction mixture is then heated with stirring at a temperature typically between 80 and 110 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired 4-amino-1-BOC-indole.

Quantitative Data:

The following table presents representative data for the Buchwald-Hartwig amination of this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 91 |

Reaction Workflow Diagram:

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-BOC-indoles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of 4-alkynyl-1-BOC-indoles, which are versatile intermediates for further transformations.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound is as follows:

To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.2-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating (40-60 °C). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data:

The following table summarizes typical results for the Sonogashira coupling of this compound.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 50 | 8 | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (2.5) | DMF | 40 | 12 | 82 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N (2.0) | Acetonitrile | 60 | 10 | 88 |

Signaling Pathway Analogy for Catalytic Cycle:

Heck Reaction: Synthesis of 4-Vinyl-1-BOC-indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] This method allows for the vinylation of this compound, leading to the formation of 4-vinyl-1-BOC-indoles.

Experimental Protocol:

A general procedure for the Heck reaction of this compound is as follows: